molecular formula C15H20FNO3S B3019458 3-fluoro-4-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide CAS No. 2034587-98-7

3-fluoro-4-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide

Cat. No. B3019458
CAS RN: 2034587-98-7
M. Wt: 313.39
InChI Key: MKBXGHXINSQSQC-UHFFFAOYSA-N
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Description

The compound "3-fluoro-4-methoxy-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)benzamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide analogs with fluorine substitutions and methoxy groups, which are relevant to the compound . These analogs are being investigated for their potential as ligands in imaging studies, particularly using positron emission tomography (PET) for tumor imaging and neurotransmitter transporter assessment .

Synthesis Analysis

The synthesis of fluorine-containing benzamide analogs involves the radiolabeling of compounds with fluorine-18, a radioactive isotope used in PET imaging. The process typically includes the displacement of a mesylate precursor with [18F]fluoride . Another synthesis approach for a related compound, a potent δ-opioid receptor agonist, employs a sequence of flow-based microreactors with integrated purification and in-line IR analytical protocols . These methods highlight the advanced techniques used to synthesize and analyze fluorinated benzamide derivatives.

Molecular Structure Analysis

The molecular structure of benzamide analogs can be determined using X-ray diffraction, IR spectroscopy, and quantum chemical computation, as demonstrated in the analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide . The geometrical parameters obtained from X-ray studies are in good agreement with those calculated using density functional theory (DFT). The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties can also be calculated to estimate the chemical reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity and potential interactions of benzamide analogs can be explored through molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans. These theoretical calculations can help predict how the molecule might engage in chemical reactions . Additionally, the radiosynthesis of PET radiotracers involves chemical reactions that incorporate [18F]fluoride into the benzamide structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide analogs, such as crystal structure, hydrogen bonding patterns, and molecular packing, can be significantly influenced by the presence of fluorine and methoxy groups. For instance, the crystal structure analysis of fluorinated benzamides reveals the importance of hydrogen bonds and atom–atom contacts in determining the crystal packing . The introduction of fluorine atoms can also lead to the formation of specific interactions, such as C-F...pi(arene) contacts, which can affect the overall properties of the compound .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FNO3S/c1-19-13-4-3-11(9-12(13)16)14(18)17-10-15(20-2)5-7-21-8-6-15/h3-4,9H,5-8,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBXGHXINSQSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2(CCSCC2)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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